2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
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Overview
Description
2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMFP, and it is a member of the benzothiazole family of compounds. DMFP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Novel fluorinated benzothiazole compounds, including derivatives similar to the specified compound, have been synthesized and evaluated for antimicrobial activities. These studies demonstrate the potential of benzothiazole derivatives in combating microbial infections. For instance, compounds synthesized from 3-chloro-4fluoro aniline have shown promising antimicrobial activities, highlighting the therapeutic potentials of fluorobenzenes and 2-substituted benzothiazoles in developing potent biodynamic agents (Jagtap et al., 2010).
Anti-cancer Properties
- Benzothiazole and its derivatives have been synthesized and assessed for anticancer activities. Research includes the development of compounds that exhibit potent anticancer activities against various cancer cell lines, suggesting the potential role of benzothiazole derivatives in cancer therapy. For example, N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and their sulfonamide derivatives have shown significant effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines, highlighting their potential as anticancer agents (Al-Soud et al., 2010).
Anticholinesterase Activity
- Benzothiazole-based new piperazine-dithiocarbamate derivatives have been synthesized and evaluated for their anticholinesterase properties. These studies suggest the therapeutic potential of these compounds in treating diseases related to acetylcholinesterase (AChE) inhibition, such as Alzheimer's disease. Some compounds exhibited inhibitory effects when compared with Donepezil, a standard treatment for Alzheimer's, indicating their potential as anticholinesterase agents (Mohsen et al., 2014).
Corrosion Inhibition
- Benzothiazole derivatives have been investigated for their corrosion inhibiting effects on steel in acidic environments. These studies indicate that benzothiazole derivatives can offer significant protection against steel corrosion, highlighting their potential application in industrial corrosion inhibition. The research suggests these inhibitors can adsorb onto steel surfaces through both physical and chemical means, providing extra stability and higher inhibition efficiencies than previously reported inhibitors (Hu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with piperazine and benzothiazole moieties have been reported to act as dopamine and serotonin antagonists . They are used as antipsychotic drug substances .
Mode of Action
Compounds with similar structures have been found to interact with their targets (dopamine and serotonin receptors) by binding to them, thereby inhibiting their activity . This results in changes in neurotransmitter levels, which can affect various physiological processes.
Pharmacokinetics
The physicochemical properties of similar compounds have been modified to improve their pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .
properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3OS/c1-16(2,3)14(21)19-7-9-20(10-8-19)15-18-13-11(17)5-4-6-12(13)22-15/h4-6H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPJMHJLDJOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
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